molecular formula C23H21N3O4 B11184922 methyl 5-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11184922
M. Wt: 403.4 g/mol
InChI Key: LYQVLFRXLXHXFL-UHFFFAOYSA-N
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Description

METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the preparation might start with the reaction of a substituted phenylhydrazine with an appropriate β-ketoester, followed by cyclization to form the pyrazolopyridine core.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar compounds to METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE include other pyrazolopyridines and indole derivatives. These compounds share a similar heterocyclic core but differ in their functional groups and substitution patterns. The uniqueness of METHYL 5-[2-(4-METHOXYPHENYL)ETHYL]-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 5-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C23H21N3O4/c1-29-18-10-8-16(9-11-18)12-13-25-14-19-21(20(15-25)23(28)30-2)24-26(22(19)27)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3

InChI Key

LYQVLFRXLXHXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)OC

Origin of Product

United States

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